(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
CAS No.: 1820570-96-4
Cat. No.: VC7036142
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820570-96-4 |
---|---|
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 |
IUPAC Name | (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Standard InChI Key | HNEUSESZADIYDX-LEUCUCNGSA-N |
SMILES | COCC1CC(CN1)OC.Cl |
Introduction
Chemical Identity and Structural Features
(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride belongs to the pyrrolidine class of heterocyclic compounds, characterized by a five-membered ring containing one nitrogen atom. The stereochemistry at positions 2 and 4 is critical: both substituents adopt the (S) configuration, rendering the molecule a single enantiomer. The methoxy group at position 4 and the methoxymethyl group at position 2 introduce steric bulk and polarity, influencing reactivity and solubility .
Table 1: Key Chemical Data
Property | Value | Source |
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CAS Number | 1820570-96-4 | |
Molecular Formula | C₇H₁₆ClNO₂ | |
Molecular Weight | 181.66 g/mol | |
Stereochemistry | (2S,4S) |
The hydrochloride salt form improves crystallinity and handling, a common strategy for amines in pharmaceutical manufacturing .
Synthesis and Manufacturing
While no direct synthesis protocol for (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is published, analogous routes for related pyrrolidine derivatives provide methodological insights. A patent describing the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline (CN105801462A) offers a plausible framework . The process involves:
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Boc Protection: Starting with L-hydroxyproline, Boc (tert-butoxycarbonyl) protection safeguards the amine group.
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TEMPO Oxidation: Oxidation of the hydroxyl group to a ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
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Wittig Reaction: Introduction of the methoxymethyl group via reaction with methoxymethyltriphenylphosphonium chloride.
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Hydrogenation and Salt Formation: Reduction of intermediates followed by treatment with HCl to yield the hydrochloride salt .
Critical Reaction Steps
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The Wittig reaction enables selective alkene formation, crucial for introducing the methoxymethyl group .
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Hydrogenation with tert-butylamine under nitrogen atmosphere ensures stereochemical retention, avoiding racemization .
This route emphasizes atom economy and avoids cyanide reagents, aligning with green chemistry principles . Adapting these steps could yield the target compound, though optimization for regioselectivity and yield would be necessary.
Physicochemical Properties
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Solubility: The hydrochloride salt likely exhibits high aqueous solubility due to ionic character, facilitating use in liquid formulations .
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Stability: Pyrrolidine derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.
The logP value (partition coefficient) is estimated to be low (~0.5–1.5) due to polar methoxy groups, suggesting moderate lipid membrane permeability .
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing cost-effective routes with higher yields.
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Biological Screening: Evaluating antimicrobial, antiviral, or enzymatic inhibitory activity.
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Crystallographic Studies: Resolving the crystal structure to guide derivatization efforts.
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